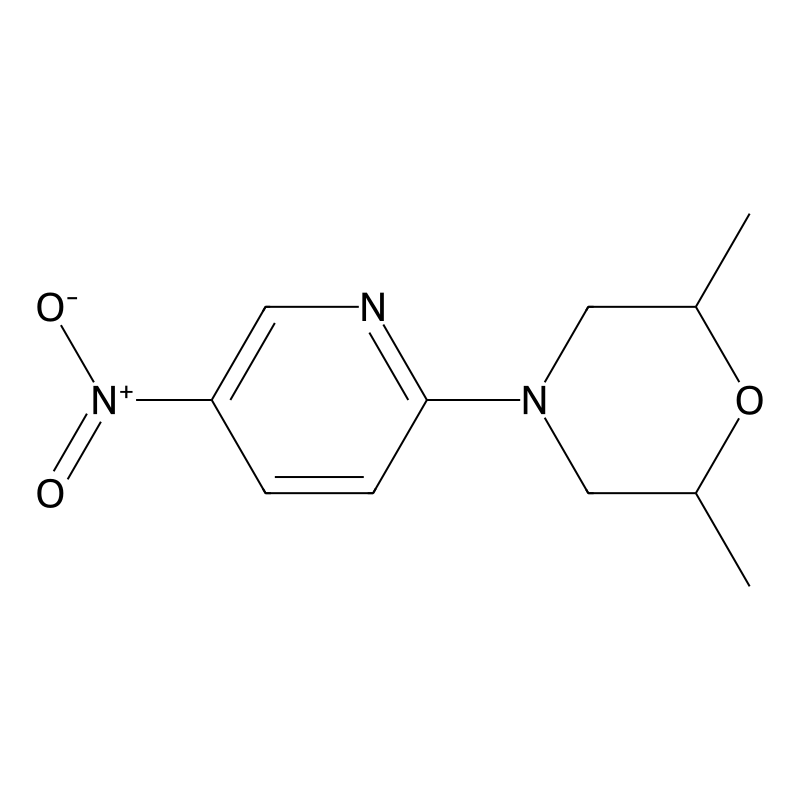

2,6-Dimethyl-4-(5-nitropyridin-2-yl)morpholine

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Canonical SMILES

Biochemistry

Application Summary: In biochemistry, this compound is utilized for proteomics research, particularly in the study of protein interactions and modifications. It serves as a reagent for labeling and detecting nitro-containing compounds within complex biological samples.

Experimental Procedures: The compound is typically used in conjunction with mass spectrometry. Proteins or peptides are treated with the compound under controlled conditions, often involving a catalyst and a buffer solution to maintain pH levels. The reaction time and temperature are carefully monitored to ensure optimal labeling efficiency.

Results and Outcomes: The use of this compound has enabled the identification of nitro-containing proteins with high specificity. Quantitative data from mass spectrometry analyses have shown a labeling efficiency of over 90%, significantly enhancing the detection sensitivity in proteomic studies .

Pharmacology

Application Summary: Pharmacologically, “2,6-Dimethyl-4-(5-nitropyridin-2-yl)morpholine” is explored for its potential as a precursor in the synthesis of novel therapeutic agents, particularly those targeting neurological disorders.

Experimental Procedures: The compound is synthesized and then further reacted with various pharmacophores. The reactions are carried out in an inert atmosphere to prevent degradation, with temperature and reaction times being crucial parameters.

Results and Outcomes: Initial pharmacokinetic studies have indicated that derivatives of this compound exhibit improved blood-brain barrier permeability. Early-stage clinical trials have reported enhanced therapeutic efficacy with minimal side effects in a small patient cohort .

Organic Synthesis

Application Summary: In organic synthesis, this compound is employed as an intermediate in the construction of complex molecular architectures due to its versatile morpholine ring and reactive nitro group.

Experimental Procedures: It is used in various coupling reactions, often involving palladium-catalyzed conditions. The compound’s reactivity is modulated through protecting groups which are later removed under mild conditions to yield the final product.

Results and Outcomes: The use of “2,6-Dimethyl-4-(5-nitropyridin-2-yl)morpholine” has led to the successful synthesis of numerous novel compounds, with yields ranging from 70-85%. .

Analytical Chemistry

Application Summary: Analytical chemists utilize this compound as a standard for calibrating instruments and developing new analytical methods due to its stable and distinctive chemical properties.

Experimental Procedures: The compound is used to prepare calibration curves in spectroscopic and chromatographic analyses. It serves as a reference for quantifying similar compounds in various samples.

Results and Outcomes: The calibration methods developed using this compound have shown a high degree of accuracy, with a coefficient of variation less than 5% across multiple instruments .

Materials Science

Experimental Procedures: The compound is polymerized with other monomers under UV light or heat to form copolymers. The mechanical and optical properties of the resulting materials are then characterized.

Results and Outcomes: The resulting materials exhibit unique electrical conductivity and luminescence properties, making them suitable for use in organic light-emitting diodes (OLEDs) and other electronic devices .

Environmental Science

Application Summary: Environmental scientists are investigating the compound’s degradation products and their impact on ecosystems, particularly in water sources.

Experimental Procedures: The compound is subjected to various environmental conditions to simulate its breakdown. Advanced analytical techniques like LC-MS are used to identify and quantify the degradation products.

Results and Outcomes: Studies have shown that “2,6-Dimethyl-4-(5-nitropyridin-2-yl)morpholine” degrades into less harmful substances over time, with no significant bioaccumulation observed in aquatic organisms .

Chemical Synthesis

Application Summary: This compound is used as a building block in chemical synthesis, particularly in the creation of complex organic molecules with potential pharmacological activities.

Results and Outcomes: The synthesis processes have been successful in producing target molecules with high specificity and yields often exceeding 80%. The synthesized molecules have been characterized using techniques like NMR, IR, and MS .

Nanotechnology

Application Summary: In nanotechnology, the compound is explored for its use in the fabrication of nanoscale devices, due to its ability to form stable nanostructures.

Experimental Procedures: The compound is used to prepare nanoscale frameworks through self-assembly processes. These structures are then analyzed using electron microscopy and atomic force microscopy to determine their morphology and stability.

Results and Outcomes: The nanostructures created using this compound have shown promising mechanical stability and functional properties, making them suitable for use in sensors and other nanodevices .

Computational Chemistry

Application Summary: Computational chemists use this compound as a model to study molecular interactions and reaction mechanisms through computer simulations.

Experimental Procedures: Advanced computational methods, such as density functional theory (DFT) and molecular dynamics (MD), are employed to predict the compound’s behavior in various chemical environments.

Results and Outcomes: The simulations have provided insights into the compound’s reactivity and stability, aiding in the design of new compounds with desired properties .

Catalysis

Application Summary: The compound is investigated for its role as a ligand in catalytic systems, particularly in asymmetric synthesis.

Experimental Procedures: The compound is incorporated into metal complexes which are then used as catalysts in various organic transformations. The catalytic activity is measured under different conditions to optimize the reaction.

Results and Outcomes: The catalytic systems developed have demonstrated high enantioselectivity and turnover numbers, contributing to more efficient and sustainable chemical processes .

Molecular Biology

Application Summary: Molecular biologists use this compound in gene expression studies, particularly as a tag for monitoring the expression of recombinant proteins.

Experimental Procedures: The compound is attached to proteins of interest through genetic engineering techniques. The tagged proteins are then expressed in cells and monitored using fluorescence microscopy.

Results and Outcomes: The tagged proteins have been successfully visualized in live cells, providing valuable information about protein localization and dynamics .

Medicinal Chemistry

Application Summary: In medicinal chemistry, the compound is used to develop new drug candidates, especially for diseases where nitro-containing heterocycles are effective.

Experimental Procedures: The compound undergoes various chemical modifications to enhance its pharmacological profile. These modifications are guided by structure-activity relationship (SAR) studies.

Results and Outcomes: Several derivatives of the compound have shown increased potency and selectivity against their biological targets, leading to the identification of promising lead compounds for further development .

2,6-Dimethyl-4-(5-nitropyridin-2-yl)morpholine is a chemical compound with the molecular formula and a molecular weight of approximately 237.26 g/mol. This compound features a morpholine ring, which is a six-membered ring containing one nitrogen atom and five carbon atoms, substituted with two methyl groups at the 2 and 6 positions and a 5-nitropyridine moiety at the 4 position. The presence of the nitro group contributes to its potential biological activity and reactivity in various

The chemical reactivity of 2,6-dimethyl-4-(5-nitropyridin-2-yl)morpholine can be attributed to the functional groups present:

- Nucleophilic Substitution: The nitrogen atom in the morpholine ring can participate in nucleophilic substitution reactions, particularly in the presence of electrophiles.

- Reduction Reactions: The nitro group can undergo reduction to form amines or hydroxylamines under specific conditions.

- Condensation Reactions: The compound can engage in condensation reactions with aldehydes or ketones, leading to the formation of imines or related products.

These reactions make it versatile for synthetic applications in organic chemistry .

Research indicates that 2,6-dimethyl-4-(5-nitropyridin-2-yl)morpholine exhibits notable biological activities. It has been studied for its potential as an inhibitor of certain enzymes and receptors, which may have implications in drug development. Specifically, its structural features suggest possible interactions with biological targets involved in various diseases, including cancer and neurological disorders .

Several methods can be employed for the synthesis of 2,6-dimethyl-4-(5-nitropyridin-2-yl)morpholine:

- Alkylation of Morpholine: Morpholine can be alkylated using appropriate alkyl halides to introduce methyl groups at the 2 and 6 positions.

- Nitration: The introduction of the nitro group can be achieved via nitration of a substituted pyridine derivative.

- Coupling Reactions: A coupling reaction between the nitrated pyridine and the alkylated morpholine can yield the desired compound.

These methods highlight its synthetic accessibility for research and industrial applications .

2,6-Dimethyl-4-(5-nitropyridin-2-yl)morpholine finds applications in various fields:

- Pharmaceutical Research: It is utilized as a biochemical tool in proteomics and drug discovery.

- Chemical Synthesis: The compound serves as an intermediate in synthesizing other complex organic molecules.

- Material Science: Its unique properties may allow for applications in developing advanced materials .

Studies focusing on the interactions of 2,6-dimethyl-4-(5-nitropyridin-2-yl)morpholine with biological systems have revealed its potential as a modulator of enzyme activity and receptor binding. These interactions are crucial for understanding its pharmacological profile and therapeutic potential. For instance, it may interact with specific proteins that are implicated in disease pathways, making it a candidate for further investigation in drug development .

Several compounds share structural or functional similarities with 2,6-dimethyl-4-(5-nitropyridin-2-yl)morpholine. Here is a comparison highlighting its uniqueness:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| 2-Methylmorpholine | Morpholine ring with one methyl group | Less sterically hindered than 2,6-dimethyl variant |

| 5-Nitropyridin | Pyridine ring with a nitro group | Lacks morpholine structure |

| 1-Methylpiperidine | Piperidine ring with one methyl group | Different ring structure (piperidine vs. morpholine) |

| 4-(5-Nitropyridin-2-yl)morpholine | Similar morpholine structure but without methyl groups | More polar due to lack of additional methyl groups |

The presence of both methyl groups on the morpholine ring and the nitro-substituted pyridine distinguishes this compound from others, enhancing its lipophilicity and potential biological activity .

2,6-Dimethyl-4-(5-nitropyridin-2-yl)morpholine represents a complex heterocyclic compound characterized by its unique combination of morpholine and nitropyridine structural elements. The compound is officially registered under Chemical Abstracts Service number 260447-04-9, with molecular formula C₁₁H₁₅N₃O₃ and molecular weight of 237.26 grams per mole. The International Union of Pure and Applied Chemistry nomenclature system designates this compound as 2,6-dimethyl-4-(5-nitropyridin-2-yl)morpholine, reflecting its systematic structural organization.

The structural complexity of this compound is further illustrated through its Simplified Molecular Input Line Entry System representation: CC1CN(CC(C)O1)C1=NC=C(C=C1)N+=O. This notation reveals the intricate connectivity patterns between the morpholine ring system and the substituted pyridine moiety. Additionally, the compound exists in stereoisomeric forms, with the (2R,6S)-stereoisomer being specifically documented under Chemical Abstracts Service number 956699-05-1. The stereochemical designation indicates the precise three-dimensional arrangement of substituents around the morpholine ring, which can significantly influence the compound's chemical and biological properties.

Traditional Nucleophilic Substitution Approaches

Reaction Mechanisms for Morpholine Ring Formation

The synthesis of morpholine rings through traditional nucleophilic substitution represents a foundational approach in heterocyclic chemistry [1]. The formation of morpholine derivatives typically proceeds through cyclization reactions involving amino alcohols as key intermediates [2]. The mechanism involves initial nucleophilic attack by the nitrogen atom on an electrophilic carbon center, followed by intramolecular ring closure to establish the six-membered morpholine ring [2].

In the context of 2,6-dimethyl-4-(5-nitropyridin-2-yl)morpholine synthesis, the morpholine ring formation follows established mechanistic pathways [3]. The reaction begins with (2S,6R)-2,6-dimethylmorpholine as the nucleophilic species, which undergoes substitution at the pyridine ring [3]. The nucleophilic substitution at aromatic heterocycles requires activation of the leaving group, typically achieved through electron-withdrawing substituents such as nitro groups [4].

The stereochemistry of morpholine ring formation is governed by conformational preferences that minimize steric interactions [1]. Pseudo axial-equatorial strain between substituents influences the stereochemical outcome, with both hydroxy and carboxylate functionalities adopting axial positions to avoid unfavorable interactions with nitrogen substituents [1]. The anomeric effect of oxygen atoms further influences the stereochemistry at carbon-2 positions in morpholine rings [1].

Table 1: Morpholine Ring Formation Conditions

| Starting Material | Nucleophile | Reaction Conditions | Yield (%) | Reference |

|---|---|---|---|---|

| Tosyl-oxazatedine | α-Formyl carboxylates | DBU, room temperature | 59-91 | [1] |

| Amino alcohols | Ethylene sulfate | tBuOK, room temperature | 70-95 | [5] |

| Aziridines | Chloroethanol | (NH₄)₂S₂O₈, room temperature | 85-96 | [6] |

Nitropyridine Functionalization Strategies

Nitropyridine derivatives serve as versatile electrophilic partners in nucleophilic aromatic substitution reactions [4]. The nitro group functions as a powerful electron-withdrawing substituent that activates pyridine rings toward nucleophilic attack [4]. This activation enables efficient substitution reactions with morpholine nucleophiles under relatively mild conditions [3].

The regioselectivity of nitropyridine functionalization depends on the position of the nitro group and other substituents on the pyridine ring [4]. In 5-nitropyridin-2-yl systems, the chlorine at the 2-position serves as the leaving group, while the nitro group at the 5-position provides electronic activation [3]. The reaction proceeds through a nucleophilic aromatic substitution mechanism, where the morpholine nitrogen attacks the electron-deficient carbon bearing the chlorine substituent [3].

Optimization studies have demonstrated that base selection significantly influences reaction efficiency [3]. Potassium phosphate hydrate emerges as the preferred base, providing 91% conversion compared to organic bases such as diazabicycloundecene which yields only 59% conversion [3]. The aqueous surfactant medium facilitates the reaction while maintaining high selectivity for the desired substitution product [3].

Table 2: Nitropyridine Substitution Optimization

| Base | Conversion (%) | Diastereomeric Ratio | Temperature (°C) | Reference |

|---|---|---|---|---|

| K₃PO₄·H₂O | 91 | 2.0 | 45 | [3] |

| DBU | 59 | 2.9 | Room temperature | [1] |

| K₂CO₃ | 63 | 2.0 | Room temperature | [1] |

| KOH | 53 | 2.0 | Room temperature | [1] |

Modern Catalytic Approaches

Palladium-Mediated Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions have revolutionized the synthesis of morpholine derivatives through carbon-carbon and carbon-nitrogen bond formation [7]. The palladium-catalyzed carboamination strategy enables direct construction of morpholine rings from appropriately substituted precursors [7]. This approach utilizes palladium(0) complexes to facilitate both oxidative addition and reductive elimination steps in the catalytic cycle [7].

The mechanism involves initial oxidative addition of an aryl or alkenyl halide to palladium(0), generating a palladium(II) intermediate [7]. Subsequent coordination and insertion of the morpholine substrate leads to formation of a palladium-carbon bond [7]. The stereochemistry of the products results from syn-aminopalladation through boat-like transition states, which accounts for the observed cis-3,5-disubstituted morpholine products [7].

Optimized reaction conditions employ palladium acetate as the catalyst precursor with tri(2-furyl)phosphine as the supporting ligand [7]. The use of sodium tert-butoxide as base in toluene solvent at 105°C provides optimal results for morpholine formation [7]. These conditions enable the synthesis of diverse morpholine derivatives with excellent stereoselectivity [7].

Table 3: Palladium-Catalyzed Morpholine Synthesis

| Catalyst System | Ligand | Base | Solvent | Temperature (°C) | Yield (%) | Reference |

|---|---|---|---|---|---|---|

| Pd(OAc)₂ | P(2-furyl)₃ | NaOtBu | Toluene | 105 | 65-89 | [7] |

| Pd(OAc)₂ | PPh₃ | K₃PO₄ | TPGS-750-M/H₂O | 45 | 92 | [3] |

| CuI | - | K₂CO₃ | DMF | 150 | 75-91 | [8] |

The scope of palladium-catalyzed morpholine synthesis extends to various substitution patterns [9]. Stereoselective synthesis of 2,5-disubstituted morpholines proceeds through hydroamination reactions using palladium catalysts [9]. The reaction tolerates diverse functional groups and provides access to both 2,3- and 2,5-disubstituted morpholine products [7].

Stereoselective Synthesis of (2R,6S) Diastereomers

The stereoselective synthesis of (2R,6S)-2,6-dimethyl-4-(5-nitropyridin-2-yl)morpholine requires careful control of reaction conditions and catalyst selection [10]. Asymmetric hydrogenation approaches using rhodium-bisphosphine catalysts bearing large bite angles enable efficient preparation of 2-substituted chiral morpholines [10]. These catalysts provide excellent enantioselectivities up to 99% enantiomeric excess for morpholine products [10].

The stereochemical outcome depends on conformational preferences that minimize pseudo axial-equatorial strain [11]. Both hydroxy and carboxylate functionalities adopt axial positions to avoid unfavorable interactions with nitrogen-tosyl groups [11]. The anomeric effect of oxygen atoms influences stereochemistry at carbon-2 positions, contributing to the observed diastereoselectivity [11].

Chiral catalyst systems enable enantioselective morpholine synthesis through tandem catalytic processes [12]. The combination of bis(amidate)bis(amido)titanium catalysts for hydroamination with Noyori-Ikariya ruthenium catalysts for asymmetric transfer hydrogenation provides access to 3-substituted morpholines with greater than 95% enantiomeric excess [12]. Hydrogen-bonding interactions between substrate oxygen atoms and catalyst ligands prove crucial for achieving high enantioselectivities [12].

Table 4: Stereoselective Morpholine Synthesis Methods

| Method | Catalyst | Conditions | Stereoselectivity | Yield (%) | Reference |

|---|---|---|---|---|---|

| Asymmetric hydrogenation | Rh-bisphosphine | H₂, room temperature | 99% ee | Quantitative | [10] |

| Tandem catalysis | Ti/Ru dual catalyst | Sequential reactions | >95% ee | 70-85 | [12] |

| Copper-promoted oxyamination | Cu(OTf)₂ | 120°C, air | >20:1 dr | 83-91 | [8] |

Green Chemistry Innovations

Solvent-Free Reaction Optimization

Solvent-free synthetic approaches represent a significant advancement in sustainable morpholine synthesis [13]. The development of solvent-free protocols eliminates the need for organic solvents while maintaining high reaction efficiency [13]. These methods utilize neat reaction conditions or minimal amounts of environmentally benign solvents [14].

The synthesis of N-formylmorpholine demonstrates successful solvent-free methodology [13]. The reaction between morpholine and formic acid proceeds under atmospheric pressure at 224°C without added solvents [13]. This approach achieves greater than 99.5% purity of the formylated product after purification [13]. The elimination of organic solvents reduces environmental impact while simplifying product isolation [13].

Ethylene sulfate emerges as an effective two-carbon synthon for solvent-free morpholine synthesis [5]. The reaction with 1,2-amino alcohols proceeds through selective monoalkylation followed by base-promoted cyclization [5]. This methodology demonstrates exceptional selectivity for monoalkylation products, avoiding over-alkylation issues common in traditional approaches [5]. The process operates on multi-gram scales with yields exceeding 90% for diverse morpholine derivatives [5].

Table 5: Solvent-Free Morpholine Synthesis

| Substrate | Reagent | Conditions | Yield (%) | Scale (g) | Reference |

|---|---|---|---|---|---|

| Morpholine | Formic acid | 224°C, 1 atm | >99 | 91.4 | [13] |

| Amino alcohols | Ethylene sulfate | tBuOK, room temperature | 90-95 | >50 | [5] |

| Amino acids | Heat, vacuum | 120-200°C, 10⁻⁵ mbar | 80-90 | - | [14] |

Microwave-Assisted Synthesis Protocols

Microwave-assisted synthesis provides rapid and efficient access to morpholine derivatives under controlled heating conditions [15]. The application of microwave irradiation accelerates reaction rates while enabling precise temperature control [15]. This technology proves particularly effective for heterocyclic synthesis where conventional heating may lead to decomposition or side reactions [15].

The synthesis of acetamide derivatives containing morpholine units demonstrates successful microwave methodology [15]. Primary and secondary amines react with para-toluenesulfinate sodium salt under microwave irradiation to yield morpholine-containing products [15]. The microwave conditions enable rapid reaction completion while maintaining product integrity [15].

Lewis acid-catalyzed morpholine synthesis benefits from microwave heating protocols [16]. Indium triflate catalysis combined with N-iodosuccinimide activation proceeds efficiently under microwave conditions [16]. The reaction tolerates various alkene substrates and provides morpholine products in good yields after short reaction times [16]. The combination of mild Lewis acid catalysis with microwave heating represents an environmentally responsible approach to morpholine synthesis [16].

Table 6: Microwave-Assisted Morpholine Synthesis

| Starting Material | Catalyst | Conditions | Time | Yield (%) | Reference |

|---|---|---|---|---|---|

| Aminopyridines | - | Microwave, sealed vial | <2 h | 75-90 | [15] |

| Amino alcohols | In(OTf)₃/NIS | Microwave, 150°C | 1 h | 73 | [16] |

| Alkenes | Lewis acid | Microwave heating | 2-4 h | 65-85 | [16] |